molecular formula C16H19NO3 B2527395 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide CAS No. 2097863-65-3

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide

Cat. No.: B2527395
CAS No.: 2097863-65-3
M. Wt: 273.332
InChI Key: OIEJXHMSYUUECQ-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide is a chemical compound of interest in medicinal chemistry and chemical biology research. It features a benzofuran moiety, a structural component present in a range of biologically active molecules. Benzofuran derivatives have been investigated for their diverse pharmacological properties and their ability to interact with various biological targets . The structure of this particular compound combines the benzofuran group with a pent-4-enamide chain through a methoxyethyl linker, suggesting potential as a versatile synthetic intermediate or a scaffold for the development of novel enzyme inhibitors or receptor probes. Researchers can utilize this compound in the synthesis of more complex molecules or in screening assays to explore new therapeutic avenues. Like many functionalized benzofurans, it may hold specific value for research in neurodegenerative diseases and CNS disorders, given that related structures are known to exhibit activity on neurotransmitter systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-4-9-16(18)17-11-15(19-2)14-10-12-7-5-6-8-13(12)20-14/h3,5-8,10,15H,1,4,9,11H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEJXHMSYUUECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC=C)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide typically involves the formation of the benzofuran ring followed by the attachment of the methoxyethyl and pent-4-enamide groups. One common method involves the palladium-catalyzed hydrofuranization of unactivated alkenes with α-alkynyl arylols, which produces C3-alkylated benzofurans under mild conditions . This method is advantageous due to its high yield and functional group tolerance.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields with fewer side reactions . This method is particularly useful for constructing complex benzofuran ring systems, which are essential for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some benzofuran compounds inhibit the replication of viruses by targeting viral enzymes .

Comparison with Similar Compounds

N-[2-(Furan-2-yl)-2-Methoxyethyl]pent-4-enamide (CAS 1795301-65-3)

Structural Similarities and Differences: This compound replaces the benzofuran ring in the target molecule with a simple furan ring. The absence of the fused benzene ring reduces molecular weight (223.27 vs.

Implications :

  • Lipophilicity : The benzofuran analog is expected to have higher logP due to the additional benzene ring, enhancing membrane permeability.
  • Bioactivity : Benzofuran-containing compounds often exhibit stronger interactions with aromatic-rich biological targets (e.g., serotonin receptors) compared to furan derivatives.
Property N-[2-(1-Benzofuran-2-yl)-2-Methoxyethyl]pent-4-enamide (Estimated) N-[2-(Furan-2-yl)-2-Methoxyethyl]pent-4-enamide
Molecular Formula C₁₆H₁₉NO₃ (estimated) C₁₂H₁₇NO₃
Molecular Weight ~273.27 223.27
Key Functional Groups Benzofuran, methoxyethyl, pent-4-enamide Furan, methoxyethyl, pent-4-enamide

Ethyl 4-ANPP (Hydrochloride)

Structural Comparison :
Ethyl 4-ANPP (N-ethyl-1-phenethyl-N-phenylpiperidin-4-amine) is a piperidine derivative with phenyl and phenethyl groups, structurally distinct from the target compound. However, both share a methoxyethyl-like side chain and aromatic moieties .

Functional Differences :

  • Pharmacological Role: Ethyl 4-ANPP is a precursor to synthetic opioids (e.g., fentanyl analogs) and is regulated for forensic use . In contrast, the benzofuran-amide structure of the target compound suggests non-opioid mechanisms.
  • Solubility : The hydrochloride salt form of Ethyl 4-ANPP enhances water solubility, whereas the target compound’s amide group may limit solubility without salt formation.

Goxalapladib (CAS 412950-27-7)

Structural Comparison :
Goxalapladib is a naphthyridine-based molecule with trifluoromethyl groups, fluorine atoms, and multiple amide bonds. While both compounds feature methoxyethyl and amide groups, Goxalapladib’s larger size (MW 718.80) and fluorine substitutions confer distinct metabolic stability and target specificity (atherosclerosis treatment) .

Key Contrasts :

  • Electron-Withdrawing Groups : Goxalapladib’s trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, unlike the benzofuran analog.

N-Protected Tripeptide Benzyl Ester (Acta Cryst. E64, o2178)

Structural Comparison :
This peptide derivative contains tert-butoxycarbonyl (Boc)-protected leucine residues and a benzyl ester. Though both compounds include amide bonds, the peptide’s three amide groups and bulky Boc protection result in higher polarity and molecular weight (MW ~500–600) .

Functional Implications :

  • Bioavailability : The benzofuran analog’s smaller size and lipophilic benzofuran ring may improve blood-brain barrier penetration compared to the peptide.
  • Synthetic Complexity : The peptide requires multi-step solid-phase synthesis, whereas the target compound could be synthesized via simpler amide coupling.

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural attributes:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19NO3
  • Molecular Weight : 287.33 g/mol

The presence of the benzofuran moiety is known to contribute to various pharmacological effects, while the pent-4-enamide structure enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that benzofuran derivatives can modulate enzyme activity and receptor interactions, leading to therapeutic effects.

  • Antiviral Activity : Some studies suggest that compounds similar to this compound inhibit viral replication by targeting viral enzymes, which may be relevant in treating infections such as hepatitis C.
  • Antitumor Properties : Benzofuran derivatives have demonstrated potential as anti-tumor agents, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antibacterial Effects : The compound may exhibit antibacterial properties, making it a candidate for further investigation in antibiotic development.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Biological ActivityDescriptionReferences
AntitumorInhibits cancer cell proliferation
AntiviralPotentially inhibits viral replication
AntibacterialShows promise against bacterial strains
AntinociceptiveExhibits pain-relieving properties

Case Study 1: Antinociceptive Activity

A study focused on the antinociceptive effects of benzofuran derivatives revealed that compounds similar to this compound displayed significant pain-relieving properties in animal models. The mechanism was found to be independent of opioid pathways, suggesting alternative analgesic mechanisms involving serotonin pathways .

Case Study 2: Antitumor Efficacy

Research investigating the antitumor efficacy of benzofuran derivatives demonstrated that these compounds can induce apoptosis in cancer cells. The study highlighted the role of the benzofuran moiety in enhancing cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development targeting malignancies.

Q & A

Basic: What are the recommended synthetic routes for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran core followed by functionalization. A chemoselective strategy, such as the dioxygenation of alkenes using reagents like phenyliodine bis(trifluoroacetate) (PIFA), can be employed to introduce the pent-4-enamide group . Key optimization parameters include:

  • Temperature control : Maintaining low temperatures (e.g., 0–5°C) during amide bond formation to minimize side reactions.
  • Coupling agents : Using carbodiimides (e.g., DCC or EDC) with catalytic DMAP to enhance reaction efficiency.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Yield improvements (>70%) are achievable through iterative adjustment of stoichiometry and solvent polarity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm the benzofuran ring, methoxyethyl chain, and pent-4-enamide moiety. Key signals include aromatic protons (δ 6.8–7.5 ppm) and the enamide olefinic protons (δ 5.2–5.8 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C-O-C methoxy group) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Methodological solutions include:

  • Standardized protocols : Replicate assays using identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.
  • Dose-response curves : Assess IC50_{50} values across multiple concentrations to identify potency thresholds .
  • Mechanistic validation : Use knockout cell models or siRNA silencing to confirm target engagement (e.g., kinase inhibition) .

Advanced: What strategies are employed to analyze the compound's stability under varying environmental conditions?

Stability studies should include:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products.
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity over time using a C18 column and acetonitrile/water mobile phase .
  • Kinetic modeling : Calculate degradation rate constants (k) under different pH and temperature conditions to predict shelf life .

Basic: What are the primary biological targets hypothesized for this compound based on structural analogs?

Structural analogs with benzofuran and enamide groups suggest potential targets such as:

  • Cyclooxygenase-2 (COX-2) : Due to anti-inflammatory activity observed in benzofuran derivatives .
  • Tyrosine kinases : The enamide group may interact with ATP-binding pockets, as seen in kinase inhibitors .
  • Microbial enzymes : Methoxyethyl chains in related compounds exhibit antimicrobial effects via membrane disruption .

Advanced: How can computational methods like QSAR or molecular docking predict the compound's interactions with biological targets?

  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity. For example, a QSAR model trained on benzofuran analogs can predict IC50_{50} values for COX-2 inhibition .
  • Molecular Docking : Simulate binding poses in targets like the COX-2 active site (PDB: 5KIR). Key interactions include hydrogen bonds between the methoxy group and Arg120 and hydrophobic contacts with the benzofuran ring .
  • MD Simulations : Assess binding stability over 100-ns trajectories to prioritize synthesis of high-affinity derivatives .

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